molecular formula C9H10N2O3 B4880766 N-(2-methoxyphenyl)ethanediamide

N-(2-methoxyphenyl)ethanediamide

Cat. No.: B4880766
M. Wt: 194.19 g/mol
InChI Key: KDZULTFDTFXALE-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)ethanediamide is a substituted ethanediamide (oxamide) derivative characterized by a 2-methoxyphenyl group attached to the ethanediamide backbone. The compound’s structure consists of two amide groups flanking an ethane chain, with the methoxy (-OCH₃) substituent positioned at the ortho position of the phenyl ring. This substitution pattern imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-7-5-3-2-4-6(7)11-9(13)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZULTFDTFXALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)ethanediamide typically involves the reaction of 2-methoxyaniline with ethyl chloroformate, followed by the addition of ammonia or an amine to form the ethanediamide structure. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)ethanediamide.

    Reduction: Formation of N-(2-methoxyphenyl)ethanediamine.

    Substitution: Formation of various substituted ethanediamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs of N-(2-methoxyphenyl)ethanediamide, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Metabolic Pathways
This compound 2-Methoxyphenyl ~194.19 (calculated) Potential use in agrochemicals or pharmaceuticals; moderate lipophilicity due to methoxy group Likely CYP1A-mediated reduction (inferred)
N-(5-Chloro-2-methoxyphenyl)-N′-[...]ethanediamide () 5-Chloro-2-methoxyphenyl, piperazinyl, indole 500.40 (exact mass) Enhanced electron-withdrawing effects from Cl; possible CNS activity Unclear; chloro group may alter CYP binding
Tinuvin 312 (N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide) () 2-Ethoxyphenyl, 2-ethylphenyl 312.34 (calculated) UV stabilizer in polymers; ethoxy/ethyl groups improve photostability Non-enzymatic degradation (environmental persistence)
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(2-methoxyethyl)ethanediamide () 4-Chloro-2-methylphenyl, 2-methoxyethyl 270.71 Agrochemical applications (herbicide); increased hydrophobicity from Cl and methyl groups Likely hepatic CYP-mediated dechlorination

Metabolic and Enzymatic Behavior

  • This suggests that the parent ethanediamide may share similar metabolic pathways.
  • For example, CYP2E1 may play a role in oxidizing intermediates like o-anisidine to o-aminophenol .
  • Ethoxy/Ethyl Derivatives (): The ethoxy group in Tinuvin 312 enhances resistance to enzymatic degradation, favoring environmental persistence over rapid metabolic clearance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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